![molecular formula C18H19FN2O5S B296879 Ethyl 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B296879.png)

Ethyl 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

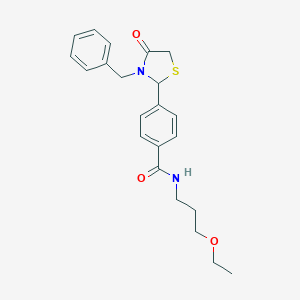

Ethyl 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate, commonly known as Fmoc-Lys(Mtt)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Mtt)-OH is a commonly used reagent in peptide synthesis, and its unique properties make it an ideal tool for studying the structure and function of proteins.

Mechanism of Action

Fmoc-Lys(Mtt)-OH works by selectively protecting the side chain amino group of lysine, allowing for the controlled synthesis of peptides and proteins. The Mtt group is easily removed under mild conditions, allowing for the selective deprotection of the lysine side chain amino group. This allows for the controlled synthesis of peptides and proteins with high purity and yield.

Biochemical and Physiological Effects

Fmoc-Lys(Mtt)-OH has no known biochemical or physiological effects, as it is not used in vivo. It is a reagent used in vitro for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

Fmoc-Lys(Mtt)-OH has several advantages for lab experiments. It is a highly selective reagent that allows for the controlled synthesis of peptides and proteins with high purity and yield. It is also stable under a wide range of conditions, making it easy to handle and store. However, Fmoc-Lys(Mtt)-OH has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of Fmoc-Lys(Mtt)-OH in scientific research. One potential area of research is the development of new drugs and therapies based on peptides and proteins. Fmoc-Lys(Mtt)-OH can be used to synthesize a wide range of peptides and proteins, and these molecules can be used as potential drug candidates. Another potential area of research is the development of new methods for the synthesis of peptides and proteins. Fmoc-Lys(Mtt)-OH is a highly selective reagent, and new methods for its use could lead to the development of more efficient and cost-effective methods for peptide and protein synthesis.

Synthesis Methods

The synthesis of Fmoc-Lys(Mtt)-OH is a complex process that involves multiple steps. It starts with the protection of the amino group of lysine with the Fmoc group, followed by the protection of the side chain amino group with the Mtt group. The protected lysine is then coupled with the carboxylic acid of 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid, and the resulting product is deprotected to obtain Fmoc-Lys(Mtt)-OH.

Scientific Research Applications

Fmoc-Lys(Mtt)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its unique properties make it an ideal tool for studying the structure and function of proteins, as well as for developing new drugs and therapies. Fmoc-Lys(Mtt)-OH is used in a variety of research areas, including biochemistry, molecular biology, and pharmacology.

properties

Molecular Formula |

C18H19FN2O5S |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

ethyl 2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]benzoate |

InChI |

InChI=1S/C18H19FN2O5S/c1-3-26-18(23)15-9-4-5-10-16(15)20-17(22)12-21(27(2,24)25)14-8-6-7-13(19)11-14/h4-11H,3,12H2,1-2H3,(H,20,22) |

InChI Key |

PWNOGGJLAIHQCL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(methylsulfonyl)anilino]methyl}-N-propylbenzamide](/img/structure/B296796.png)

![N-(2-chlorobenzyl)-2-[5-chloro-2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296799.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B296801.png)

![N-ethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296806.png)

![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296808.png)

![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296810.png)

![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296812.png)

![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)

![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296816.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296818.png)

![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)

![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)